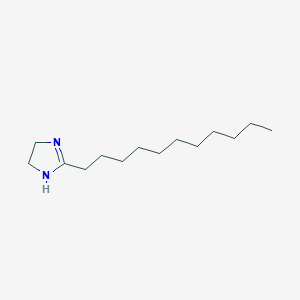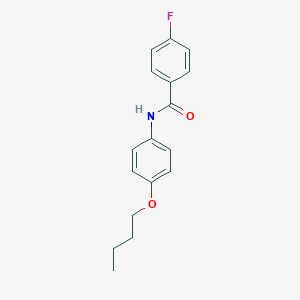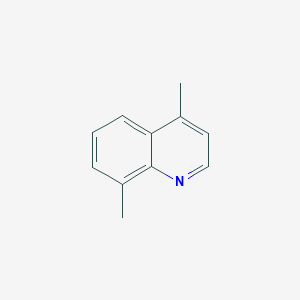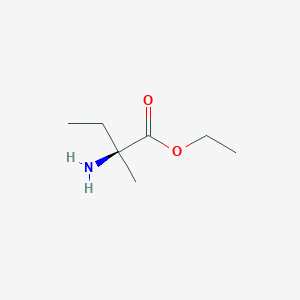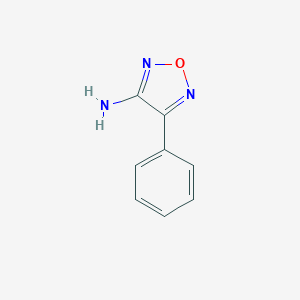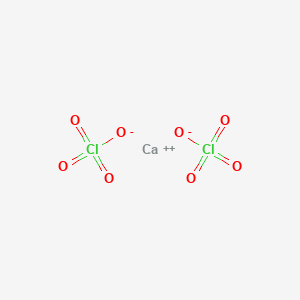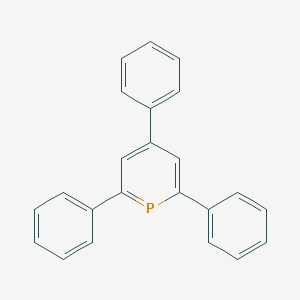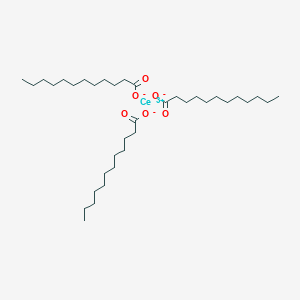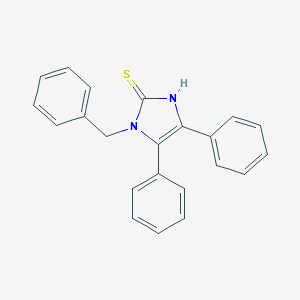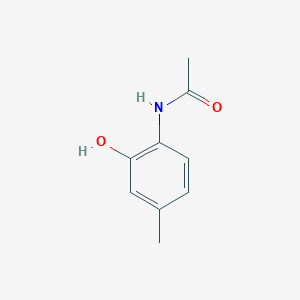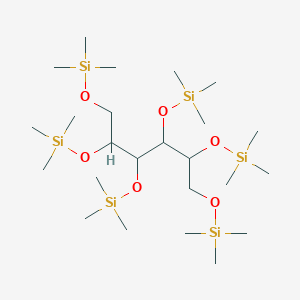![molecular formula C22H16N2O4 B078554 1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione CAS No. 13360-85-5](/img/structure/B78554.png)
1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione, commonly known as DPPH, is a synthetic compound with a wide range of applications in scientific research. The compound is a stable free radical that is widely used as a tool for antioxidant and radical scavenging activity assays.
Wissenschaftliche Forschungsanwendungen
DPPH is widely used in scientific research as a tool for measuring antioxidant and radical scavenging activity. The compound is particularly useful in the study of natural products and their potential health benefits. DPPH can be used to evaluate the antioxidant activity of a wide range of compounds, including plant extracts, essential oils, and synthetic compounds.
Wirkmechanismus
DPPH acts as a stable free radical that can accept an electron or hydrogen radical to become a stable diamagnetic molecule. The mechanism of action of DPPH is based on the ability of the compound to react with other free radicals, which results in a decrease in the concentration of the DPPH radical. The reaction kinetics of DPPH with other free radicals can be studied using a variety of spectroscopic techniques, including UV-vis and EPR spectroscopy.
Biochemical and Physiological Effects:
DPPH has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPPH is its stability, which makes it a reliable tool for measuring antioxidant and radical scavenging activity. However, the compound has some limitations, including its relatively low reactivity compared to other free radicals and its inability to accurately reflect the complex antioxidant systems found in vivo.
Zukünftige Richtungen
There are many potential future directions for DPPH research, including the development of new synthetic compounds with improved antioxidant and radical scavenging properties, the study of the role of DPPH in disease prevention and treatment, and the use of DPPH as a tool for drug discovery. Additionally, there is a need for further research into the limitations of DPPH and the development of new methods for measuring antioxidant and radical scavenging activity.
Synthesemethoden
DPPH can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-1H-pyrrole-2,3-dione with 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylbenzenamine. The synthesis of DPPH is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Eigenschaften
CAS-Nummer |
13360-85-5 |
|---|---|
Produktname |
1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione |
Molekularformel |
C22H16N2O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H16N2O4/c1-13-11-15(3-5-17(13)23-19(25)7-8-20(23)26)16-4-6-18(14(2)12-16)24-21(27)9-10-22(24)28/h3-12H,1-2H3 |
InChI-Schlüssel |
XPONTBCXAXTZQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C=CC3=O)C)N4C(=O)C=CC4=O |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C=CC3=O)C)N4C(=O)C=CC4=O |
Andere CAS-Nummern |
13360-85-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



